4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-7-5(9)3-6(10)11-8(7)13(2)12-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYCBZPKHZCRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060051-45-6 | |
| Record name | 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 2060051-45-6) is a compound of significant interest due to its biological activity, particularly as a potential inhibitor of various enzymes and its applications in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 216.07 g/mol
- SMILES Notation : CC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C
- InChIKey : CAYCBZPKHZCRTI-UHFFFAOYSA-N
Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory activity against several target enzymes. One of the primary areas of investigation has been its role as an inhibitor of DYRK1A (Dual-specificity Tyrosine-regulated Kinase 1A), which is implicated in various cellular processes including neurodevelopment and cancer progression.
- DYRK1A Inhibition : Studies have demonstrated that this compound and its derivatives show significant inhibition of DYRK1A with nanomolar-level activity. The inhibition is linked to its structural properties that allow for effective binding to the enzyme's active site .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it possesses antioxidant properties and can inhibit pro-inflammatory responses in microglial cells.
- Anti-inflammatory Activity : Experimental assays indicated that the compound effectively reduces inflammation markers in BV2 microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .
Research Findings and Case Studies
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound's structural configuration allows it to fit into the active sites of target enzymes effectively. This interaction leads to conformational changes that inhibit enzymatic activity.
- Cellular Impact : By modulating signaling pathways associated with inflammation and cell proliferation, the compound demonstrates potential applications in treating diseases characterized by dysregulated kinase activity.
Scientific Research Applications
Agricultural Science
1. Pesticide Development
The compound's structural attributes make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests could lead to effective pest control agents that are less harmful to non-target organisms compared to traditional pesticides .
Material Science
1. Organic Electronics
Due to its unique electronic properties, this compound may be explored for applications in organic electronics. Its potential as a semiconductor material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Activity Assessment
A study investigating the anticancer effects of pyrazolo derivatives found that compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the pyrazole ring in modulating biological activity .
Case Study 2: Pesticidal Efficacy
Research conducted on a series of pyrazolo[3,4-b]pyridine derivatives showed promising results in controlling agricultural pests. The study emphasized the role of chlorine substituents in enhancing biological activity against specific pest species .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Findings from SAR Studies
Chlorination Effects :
- Chlorine at C4/C6 enhances electrophilicity and binding to kinase targets (e.g., MNK1/2) but may reduce antimicrobial activity due to steric hindrance .
- Dichlorination (as in the target compound) improves stability and lipophilicity, aiding membrane permeability .
Methyl Substitutions :
- Methyl groups at N1 and C3 (as in the target compound) enhance metabolic stability without significantly altering planarity .
- Ethyl or bulkier substituents at N1 (e.g., in pyrazolo[3,4-d]pyrimidines) may reduce solubility but improve target specificity .
Core Hybridization :
- Pyrazolo[3,4-b]pyridine fused with spirooxindole (e.g., 4-chloro-1,3-dimethyl-6-phenyl derivative) shows enhanced anticancer activity due to dual pharmacophore effects .
- Pyrimidine-core hybrids (e.g., pyrazolo[3,4-d]pyrimidine) exhibit distinct kinase inhibition profiles compared to pyridine-core analogs .
Preparation Methods
Copper(II)-Catalyzed Formal [3 + 3] Cycloaddition
A recently reported efficient method employs copper(II) acetylacetonate as a catalyst to facilitate a formal [3 + 3] cycloaddition reaction. This approach provides mild reaction conditions and high yields (85–90%) of pyrazolo[3,4-b]pyridine derivatives, including chlorinated analogues.
-
- Starting material: 1a (a pyrazolone derivative)
- Reactant: aromatic aldehydes or substituted cinnamaldehydes
- Catalyst: Cu(II) acetylacetonate (0.5 equivalents)
- Solvent: chloroform (CHCl3)
- Reaction time: approximately 10 hours at room temperature
- Work-up: Concentration under vacuum, aqueous extraction, washing with sodium bicarbonate, drying over sodium sulfate, and purification by column chromatography using ethyl acetate/hexane mixtures
-
- Mild reaction temperature (room temperature)
- High yields (85–90%)
- Avoids harsh conditions and toxic reagents
- Applicable to a variety of substituted derivatives
Mechanism :
The reaction proceeds via a plausible mechanism involving initial condensation followed by cyclization catalyzed by Cu(II), which promotes ring closure to form the fused pyrazolo[3,4-b]pyridine core.
Solvent and Catalyst Effects on Yield
The choice of solvent and catalyst greatly influences the yield and efficiency of the synthesis. For example, using acetonitrile under reflux gave a lower yield (~20%), while benzene improved the yield to 40%. The use of Cu(II) acetylacetonate in chloroform was optimal, providing the highest yields.
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | Cu(II) acetylacetonate | 20 |
| 2 | Methanol | Cu(II) acetylacetonate | Low/No |
| 3 | Ethanol | Cu(II) acetylacetonate | Low/No |
| 4 | Benzene | Cu(II) acetylacetonate | 40 |
| 5 | Chloroform | Cu(II) acetylacetonate | 85–90 |
Table 1: Effect of Solvent on the Yield of Pyrazolo[3,4-b]pyridine Derivatives
Alternative Preparation Approaches
Though the copper(II)-catalyzed method is prominent, other catalytic systems and methods have been reported for pyrazolo[3,4-b]pyridine synthesis, which may be adapted for chlorinated derivatives:
- Use of MgO/HAp catalysts
- p-Toluenesulfonic acid (pTSA) catalysis
- Nanoparticle catalysts such as copper(II) oxide nanoparticles
- Iron-based catalysts like Fe3O4@MIL-101(Cr) composites
- Solid acid catalysts such as silica sulfuric acid
These methods generally involve multicomponent reactions under mild conditions, often with environmentally friendly protocols, but specific application to 4,6-dichloro-1,3-dimethyl derivatives requires further optimization.
Research Findings and Characterization
The synthesized this compound and related derivatives have been characterized by:
- Spectroscopic Methods : FT-IR, ^1H and ^13C NMR, and mass spectrometry confirming the structure and purity.
- Elemental Analysis : Confirming the expected composition.
- Yields : High isolated yields (85–90%) under optimized conditions.
- Biological Activity Screening : Some derivatives showed promising antibacterial and cytotoxic activities, indicating the synthetic method’s utility for producing biologically relevant compounds.
Summary Table of Preparation Methods
| Method | Catalyst | Solvent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cu(II) acetylacetonate catalysis | Cu(II) acetylacetonate | CHCl3 | Room temp, 10 h | 85–90 | Formal [3 + 3] cycloaddition, mild conditions |
| Acetonitrile reflux | Cu(II) acetylacetonate | Acetonitrile | Reflux | ~20 | Lower yield, less efficient |
| Benzene solvent | Cu(II) acetylacetonate | Benzene | Room temp | 40 | Moderate yield |
| Other catalysts (MgO/HAp, pTSA, nanoparticles) | Various | Various | Mild to moderate temp | Variable | Alternative methods, less documented for chlorinated derivatives |
Q & A
Q. Methodology :
- Use AM1 semi-empirical models to predict low-energy conformers .
- Perform docking studies (e.g., AutoDock Vina) to validate binding poses .
What analytical techniques are critical for purity assessment?
Q. Quality Control Protocols
- HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .
- DEPT-135 NMR : Differentiates CH, CH₂, and CH₃ groups in complex mixtures .
- ESI-MS : Confirm molecular ions ([M+H]⁺) and fragmentation patterns .
How does the scaffold compare to other pyrazolo-pyridine derivatives?
Q. Comparative Analysis
| Derivative | Key Features | Activity Profile |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Lacks chloro/methyl groups; lower kinase affinity | Baseline activity |
| 4-Anilino analogs | Enhanced antiparasitic activity via hydrophobic interactions | IC₅₀ = 0.39 µM |
| 6-(2,6-Dichlorophenyl) derivatives | High FGFR1 selectivity (1200-fold over VEGFR2) | IC₅₀ = 0.3 nM |
What are common pitfalls in scaling up synthesis?
Q. Process Chemistry Considerations
- Byproduct Formation : Avoid over-chlorination by controlling stoichiometry (1.2 eq PCl₅) .
- Solvent Choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) for sustainability .
- Continuous Flow Systems : Enhance yield (>85%) and reduce reaction time (2 hr vs. 24 hr batch) .
How can computational tools aid in derivative design?
Q. CADD Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
